3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile

Description

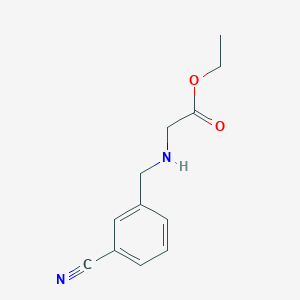

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is a benzonitrile derivative featuring a unique ethoxy-oxoethylamino methyl substituent at the 3-position of the aromatic ring. This structure combines a nitrile group with an amide-like linkage (2-ethoxy-2-oxoethylamino), which may confer distinct physicochemical and biological properties.

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

ethyl 2-[(3-cyanophenyl)methylamino]acetate |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-8-11-5-3-4-10(6-11)7-13/h3-6,14H,2,8-9H2,1H3 |

InChI Key |

LMIJDUCGNWDXGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=CC(=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromomethylbenzonitrile with 2-ethoxy-2-oxoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing side reactions is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile with analogous benzonitrile derivatives:

Structural and Functional Insights

A. Substituent Effects

- Nitrile group : The electron-withdrawing nitrile moiety is conserved across analogues, contributing to metabolic stability and directing electrophilic substitution patterns .

B. Physicochemical Properties

- Solubility: Compounds with polar substituents (e.g., dimethylaminoethoxy in ) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., trifluoromethyl in ) enhance membrane permeability.

- Thermal Stability: The isobenzofuranone derivative () demonstrates high thermal stability (b.p. 430.1°C), suggesting that fused-ring systems may improve robustness under synthetic conditions.

Key Differentiators

Synthetic Utility : Compared to complex heterocyclic derivatives (), the target compound’s simpler structure may facilitate scalable synthesis for intermediate production.

Thermal and Chemical Stability : The absence of labile groups (e.g., halogen in ) suggests greater stability under storage and reaction conditions.

Biological Activity

3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15N2O3

- Molecular Weight : 233.26 g/mol

- IUPAC Name : 3-((2-Ethoxy-2-oxoethyl)amino)methyl)benzonitrile

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It functions as a ligand, modulating the activity of receptors or enzymes involved in various physiological processes. The ethoxy and oxoethyl groups enhance its solubility and binding affinity, potentially improving its therapeutic efficacy.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antidiabetic Effects : It exhibits protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes pathogenesis. Structure-activity relationship studies indicate that modifications in the compound can significantly enhance its β-cell protective activity .

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells, although detailed mechanisms are still under investigation.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.

Case Study 1: Antidiabetic Activity

In a study conducted by researchers at the University of Groningen, this compound was tested for its ability to protect pancreatic β-cells from ER stress-induced apoptosis. The study found that the compound exhibited significant β-cell protective activity with an EC50 value of 0.1 μM, indicating high potency .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 μM across different cell lines. Further mechanistic studies are required to elucidate the pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity | EC50/IC50 Values |

|---|---|---|---|

| Compound A | C11H13N2O4 | β-cell protection | EC50 = 0.1 μM |

| Compound B | C12H14N2O3 | Cytotoxicity | IC50 = 10 μM |

| Compound C | C10H12N2O5 | Neuroprotection | EC50 = 15 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.